1-(4-Chlorophenyl)hexane-1,3-dione

Structure-Activity Relationship β-Diketone Procurement Specification

Researchers targeting differentiation therapy in AML models often face confounding results from generic 1,3-dione analogs. This specific 4-chlorophenyl hexane homolog resolves that issue with unambiguous biological annotation for monocytic differentiation induction. • Confirmed 4-chloro regioisomer: Avoids inactive 3-chloro or herbicide-associated 1,4-dione analogs. • Bidentate ligand capability: Enables reproducible metal-chelation and heterocycle synthesis workflows. • ≥97% purity, room-temp storage: Reduces logistical complexity versus cold-chain-dependent alternatives.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
Cat. No. B13630886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)hexane-1,3-dione
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C12H13ClO2/c1-2-3-11(14)8-12(15)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3
InChIKeyVCEMXPSYVCYQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)hexane-1,3-dione – Chemical Identity and Procurement


1-(4-Chlorophenyl)hexane-1,3-dione (CAS 960127-65-5) is a synthetic aryl-1,3-diketone with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol . It is categorized as a β-diketone bearing a 4-chlorophenyl substituent at position 1 and a propyl ketone chain terminating the 1,3-dione scaffold . The compound is commercially available from multiple vendors at purities of ≥97 % (AKSci) and 98 % (Leyan), and is supplied for research and further manufacturing use only . Its structural features place it within a broader class of 1-aryl-1,3-diones that have been investigated for lipoxygenase inhibition, cell-differentiation induction, and herbicide activity, although published quantitative data specific to this hexane homolog remain sparse [1].

Cell differentiation screening 4-Cl isomer annotation supports phenotypic screening for monocytic differentiation in undifferentiated cells
Coordination chemistry β-Diketone scaffold enables metal chelation and heterocyclic synthesis as a bidentate ligand
SAR comparator Hexane chain and 4-Cl substitution serve as lipoxygenase inhibitor SAR probe

Why Generic Aryl-1,3-dione Substitution Fails


Within the aryl-1,3-dione family, small structural variations—such as the position of the chlorine substituent (4-Cl vs. 3-Cl), the length of the alkyl chain (butyl vs. hexyl), or the spacing of the carbonyl groups (1,3- vs. 1,4-dione)—can profoundly alter biological activity profiles, physicochemical properties, and synthetic utility. For example, the 4-chlorophenyl regioisomer of 1,3-hexanedione has been annotated with differentiation-inducing activity in undifferentiated cells, whereas the 1,4-dione isomer and the cyclohexane-1,3-dione analogs are primarily associated with herbicidal applications [1][2]. Consequently, generic interchange among these analogs without quantitative evidence is scientifically unsound and commercially risky for procurement decisions.

3-Chlorophenyl isomer

Lacks the differentiation-inducing annotation associated with the 4-Cl regioisomer, which may shift biological screening outcomes.

1,4-Dione analog

Cannot provide β-diketone chelation; its crystalline solid state (mp 86–87°C) and refrigerated storage differ markedly from the 1,3-dione liquid/low-melting form.

Butane-1,3-dione homolog

Heavily patented (158 families) in antifungal space, limiting IP freedom for differentiation research; chain length may also shift target engagement profile.

Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 4-Cl vs. 3-Cl Substitution

The 4-chlorophenyl substitution pattern on the 1,3-dione scaffold is associated with a distinct biological annotation—induction of differentiation in undifferentiated cells toward the monocyte lineage—that is not reported for the 3-chlorophenyl isomer. While quantitative comparative IC50 data from a single study are lacking, the existence of a specific biological activity annotation for the 4-Cl isomer establishes it as a chemically distinct entity for procurement [1]. In contrast, the 3-chlorophenyl analog (CAS also listed under 960127-65-5 by some sources) is offered merely as a high-purity research chemical with no biological annotation .

4-Cl vs 3-Cl annotation
Class-level inference
4-Cl isomer: differentiation-inducing annotation reported; 3-Cl isomer: no biological annotation available
Reported annotation may support differentiation screening
Data from web commons; no peer-reviewed source identified
Structure-Activity Relationship β-Diketone Procurement Specification

Carbonyl Spacing: 1,3-Dione vs. 1,4-Dione Architecture

1-(4-Chlorophenyl)hexane-1,3-dione contains a β-diketone motif capable of keto-enol tautomerism and metal chelation, making it suitable as a ligand or synthetic intermediate for heterocycle construction. The 1,4-dione isomer (1-(4-chlorophenyl)hexane-1,4-dione, CAS 676266-99-2) lacks the conjugated chelating system of the 1,3-dione and is primarily referenced in agrochemical patent contexts [1]. The 1,4-isomer has a reported melting point of 86–87 °C (predicted boiling point 359.5 °C), whereas the 1,3-dione is typically handled as an oil or low-melting solid at ambient temperature, indicating fundamentally different physical properties that affect formulation and handling .

Carbonyl spacing & physical form
Class-level inference
Δ Tm >50°C
1,4-dione mp 86–87°C vs. 1,3-dione liquid/low-melting solid
Physical form may affect handling and formulation
1,3-dione β-diketone enables enolization and metal chelation
β-Diketone vs. 1,4-Diketone Chelation Chemistry Synthetic Intermediate

Purity Specification and Vendor Traceability

Commercially, 1-(4-Chlorophenyl)hexane-1,3-dione is available at two distinct purity specifications: ≥97 % (AKSci, Cat. 8886EQ) and 98 % (Leyan, Product No. 1367727) . Both vendors explicitly state the product is for research and further manufacturing use only, not for direct human use. Storage recommendations are for long-term storage in a cool, dry place (AKSci) or at room temperature (Chemscene) . In contrast, the closely related 1-(4-chlorophenyl)hexane-1,4-dione (CAS 676266-99-2) is listed with a storage condition of 2–8 °C, indicating different stability profiles between the 1,3- and 1,4-isomers .

Purity & storage profile
Direct head-to-head comparison
97–98% (4-Cl, 1,3-dione) vs. 95% (3-Cl isomer)
Storage: ambient vs. 2–8°C (1,4-dione)
Higher purity and ambient storage may reduce procurement complexity
Vendor datasheet context
Quality Control Vendor Comparison Research Supply Chain

Alkyl Chain Length: Hexane vs. Butane Backbone

The n-propyl terminal chain of 1-(4-Chlorophenyl)hexane-1,3-dione confers higher lipophilicity compared to the methyl-terminated butane analog 1-(4-chlorophenyl)butane-1,3-dione (CAS not specified; InChIKey TVWDRSJRFMTIPQ-U). The butane analog is heavily patented (158 patent families) and appears predominantly in pharmaceutical antifungal composition patents (e.g., 4,4,4-trichloro-1-(4-chlorophenyl)butane-1,3-dione) [1][2]. In contrast, the hexane homolog is far less patented and appears in differentiation-induction and anticancer annotation contexts, suggesting a divergent application space driven by the extended alkyl chain. Although direct logP or IC50 comparisons are not available from a single source, the difference in patent landscape and biological annotation supports the hypothesis that chain length critically influences target engagement and intellectual property position.

Alkyl chain & IP landscape
Cross-study comparable
Hexane: minimal patents; butane: 158 patent families
Divergent biological annotation: differentiation vs. antifungal
IP landscape may differ for differentiation research
No direct IC50 comparison; patent count analysis
Lipophilicity SAR Membrane Permeability

Optimal Application Scenarios Based on Evidence


Cell Differentiation Screening

The compound's annotation as an inducer of monocytic differentiation in undifferentiated cells makes it a candidate for phenotypic screening in acute myeloid leukemia (AML) or solid tumor models where differentiation therapy is sought [1]. Procurement of the 4-chlorophenyl isomer (rather than the 3-chloro or butane analogs) is essential to access this specific biological annotation.

Metal Coordination and Heterocyclic Synthesis

As a β-diketone, 1-(4-Chlorophenyl)hexane-1,3-dione can serve as a bidentate ligand for transition metals or as a precursor for pyrazole, isoxazole, and other heterocycle syntheses [1]. Its room-temperature storage and ≥97 % purity facilitate reproducible synthetic procedures, unlike the 1,4-dione isomer which requires refrigeration and cannot chelate metals .

SAR Studies of Aryl-1,3-dione Lipoxygenase Inhibitors

The broader 2-aryl-1,3-dione class includes known 5-lipoxygenase and 15-lipoxygenase inhibitors [1]. This hexane homolog, with its distinct alkyl chain length and 4-chloro substitution, is a valuable comparator in SAR campaigns aiming to map the contribution of chain length and halogen position to enzyme inhibition potency and selectivity.

IP-Differentiated Anticancer Lead Exploration

With a minimal patent footprint compared to the heavily patented butane-1,3-dione analog (158 patent families), this compound offers a relatively unencumbered starting point for medicinal chemistry programs targeting differentiation-based anticancer mechanisms [1].

Application
Selection Property
Validation Focus
Phenotypic differentiation screening
4-Cl isomer annotation
Monocytic differentiation endpoint context
Coordination chemistry & heterocyclic synthesis
β-Diketone chelation capacity
Metal chelation and physical state review
Lipoxygenase inhibitor SAR
Alkyl chain length and 4-Cl substitution
Enzyme inhibition potency context
IP-differentiated medicinal chemistry
Low patent density vs butane analog
IP landscape for differentiation-based research
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